

An In-depth Technical Guide to PDC31 (THG113.31): Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PDC31, also known as THG113.31, is a synthetic, D-amino acid-based oligopeptide that has been identified as a potent and selective allosteric, non-competitive inhibitor of the prostaglandin $F2\alpha$ (PGF2 α) receptor, also known as the FP receptor. It has shown therapeutic potential in conditions characterized by smooth muscle contractions, such as preterm labor and primary dysmenorrhea. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental methodologies associated with **PDC31**. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Chemical Structure and Physicochemical Properties

PDC31 is an oligopeptide with the amino acid sequence Ile-Leu-Gly-His-X-Asp-Tyr-Lys (ILGHXDYK), where the constituent amino acids are in the D-isomeric form. The identity of the amino acid at position 'X' has not been publicly disclosed in the reviewed scientific literature. The molecule has a chemical formula of C45H71N13O13 and a molecular weight of 1002.12 g/mol .[1]

Table 1: Physicochemical Properties of PDC31 (THG113.31)



Property	Value	Reference	
Synonyms	THG113.31, ILGHXDYK	[1]	
CAS Number	634586-40-6	[1]	
Molecular Formula	C45H71N13O13	[1]	
Molecular Weight	1002.12 g/mol	[1]	
Nature	D-amino acid-based oligopeptide	[2]	

Biological Properties and Pharmacokinetics

PDC31 acts as a potent allosteric modulator of the FP receptor. Its biological activity has been characterized in various in vitro and in vivo models, and its pharmacokinetic profile has been assessed in a Phase I clinical trial.

Table 2: Biological and Pharmacokinetic Properties of PDC31 (THG113.31)

Parameter	Value	Species/System	Reference
Target	Prostaglandin F2α (FP) Receptor	Human	[3]
Mechanism of Action	Allosteric, non- competitive inhibitor	[3]	
IC50 (Phosphoinositide Hydrolysis)	27 nM	FP-expressing HEK293 cells	[3]
Effect on Uterine Contractions	Decreases strength and duration	In vivo	[1]
Terminal Half-life	~2 hours	Human	[4]
Safe Dose (Phase I)	Up to 1 mg/kg/h (3-h infusion)	Human	[4]

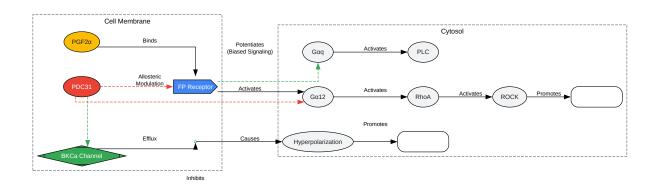


Mechanism of Action and Signaling Pathways

PDC31 exerts its effects through a dual mechanism involving the allosteric modulation of the FP receptor and the activation of large-conductance Ca2+-activated K+ (BKCa) channels.

Upon binding of PGF2 α to the FP receptor, a G-protein-coupled receptor, several downstream signaling cascades are initiated. A key pathway for smooth muscle contraction involves the G α 12-Rho-ROCK signaling axis. **PDC31**, by binding to an allosteric site on the FP receptor, is thought to induce a conformational change that favors signaling through the G α q-PKC-MAPK pathway while inhibiting the G α 12-Rho-ROCK pathway. This biased signaling leads to a reduction in smooth muscle contraction.

Furthermore, **PDC31** has been shown to enhance the activity of BKCa channels in human myometrial cells. The activation of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the smooth muscle. The precise link between FP receptor modulation by **PDC31** and the activation of BKCa channels is an area of ongoing investigation.



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Caption: Proposed signaling pathway of PDC31.

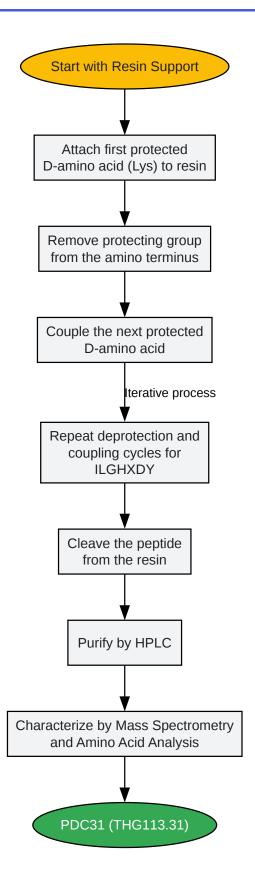
Experimental Protocols

Detailed, specific protocols for the synthesis and analysis of **PDC31** are not extensively available in the public domain. However, based on standard methodologies for peptide chemistry and pharmacology, the following outlines the likely experimental approaches.

Peptide Synthesis

PDC31, being a D-amino acid-based oligopeptide, would be synthesized using solid-phase peptide synthesis (SPPS).





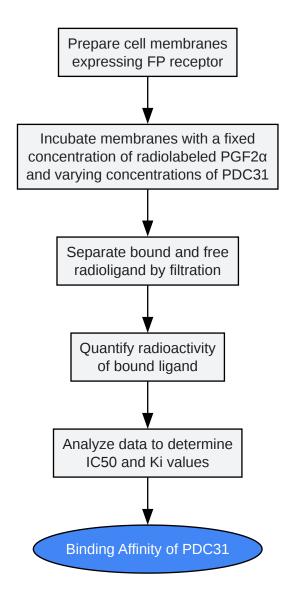
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Caption: General workflow for solid-phase peptide synthesis of **PDC31**.



FP Receptor Binding Assay

To determine the binding affinity of **PDC31** to the FP receptor, a competitive radioligand binding assay would be employed.



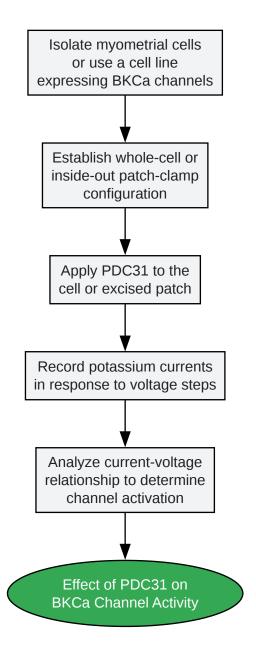
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Caption: Workflow for a competitive FP receptor binding assay.

BKCa Channel Activation Assay

The effect of **PDC31** on BKCa channel activity can be assessed using patch-clamp electrophysiology.





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Caption: Workflow for assessing BKCa channel activation by **PDC31**.

Conclusion

PDC31 (THG113.31) is a promising therapeutic peptide with a unique mechanism of action as a biased allosteric modulator of the FP receptor, leading to smooth muscle relaxation. Its D-amino acid nature confers resistance to proteolytic degradation, and it has demonstrated a favorable safety and pharmacokinetic profile in early clinical studies. Further research is warranted to fully elucidate its complete chemical structure, particularly the identity of the 'X'



amino acid, and to further detail its signaling pathways and therapeutic applications. This guide provides a foundational understanding of **PDC31** for researchers and professionals in the field of drug development.

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